

# Assessing the Reproducibility of Published (Rac)-Antineoplaston A10 Research: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-Antineoplaston A10

Cat. No.: B1222741

[Get Quote](#)

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

**(Rac)-Antineoplaston A10**, a substance first identified by Dr. Stanislaw Burzynski in the 1970s, has been the subject of considerable debate within the scientific community.[\[1\]](#)[\[2\]](#) Proponents suggest it may have anticancer properties, while regulatory bodies and independent researchers have consistently cited a lack of robust, reproducible evidence to support its efficacy and safety.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide provides a comparative analysis of the available published research on Antineoplaston A10, focusing on the data presented and the stated experimental methodologies to assess the current state of its reproducibility.

## Understanding Antineoplaston A10

Antineoplaston A10 is chemically identified as 3-phenylacetylaminoo-2,6-piperidinedione.[\[3\]](#)[\[4\]](#) It was originally isolated from human urine but is now synthesized for clinical use.[\[3\]](#) The primary active ingredient in the formulation used in clinical trials, often in combination with Antineoplaston AS2-1, is phenylacetylglutamine (PAG).[\[3\]](#)[\[5\]](#) The proposed, though not conclusively demonstrated, mechanisms of action include the inhibition of oncogenes like RAS, promotion of apoptosis, and activation of tumor suppressor genes.[\[5\]](#)[\[6\]](#)

## Clinical Trial Data: A Summary of Published Findings

The majority of clinical research on Antineoplaston A10 has been conducted at the Burzynski Clinic.[\[1\]](#)[\[2\]](#) These studies, primarily Phase II trials, have reported outcomes for various cancer types, with a focus on brain tumors.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) It is crucial to note that these findings have not been independently replicated by other research institutions.[\[1\]](#)[\[2\]](#)

Below is a summary of quantitative data from selected publications originating from the Burzynski Clinic.

Table 1: Outcomes of Phase II Study of Antineoplaston A10 and AS2-1 in Recurrent Diffuse Intrinsic Brain Stem Glioma[\[7\]](#)

| Metric                       | Result           |
|------------------------------|------------------|
| Number of Evaluable Patients | 10               |
| Complete Response            | 20% (2 patients) |
| Partial Response             | 30% (3 patients) |
| Stable Disease               | 30% (3 patients) |
| Progressive Disease          | 20% (2 patients) |
| 2-Year Survival              | 33.3%            |

Table 2: Outcomes of Antineoplaston Therapy in High-Grade, Recurrent, and Progressive Brainstem Glioma[\[8\]](#)

| Metric                            | Result |
|-----------------------------------|--------|
| Number of Evaluable Patients      | 18     |
| Complete Response                 | 11%    |
| Partial Response                  | 11%    |
| Stable Disease                    | 39%    |
| Progressive Disease               | 39%    |
| 2-Year Overall Survival           | 39%    |
| 5-Year Overall Survival           | 22%    |
| 6-Month Progression-Free Survival | 39%    |

Table 3: Outcomes of Phase II Study of Antineoplaston A10 and AS2-1 in Children with Low-Grade Astrocytomas[9]

| Metric                            | Result |
|-----------------------------------|--------|
| Number of Evaluable Patients      | 16     |
| Complete Response                 | 25.0%  |
| Partial Response                  | 12.5%  |
| Stable Disease                    | 37.5%  |
| 5-Year Overall Survival           | 67.7%  |
| 10-Year Overall Survival          | 54.2%  |
| 5-Year Progression-Free Survival  | 48.1%  |
| 10-Year Progression-Free Survival | 34.4%  |

Table 4: Outcomes of Phase II Study of Antineoplaston A10 and AS2-1 in Children with Recurrent and Progressive Multicentric Glioma[10]

| Metric                       | Result                  |
|------------------------------|-------------------------|
| Number of Evaluable Patients | 11 (out of 12 enrolled) |
| Complete Response            | 33%                     |
| Partial Response             | 25%                     |
| Stable Disease               | 33%                     |
| Progressive Disease          | 0%                      |

## Experimental Protocols

The following outlines the general methodology for the administration of Antineoplaston A10 and AS2-1 as described in the published clinical trials.

### General Treatment Protocol:

- Administration: Antineoplaston A10 and AS2-1 are typically administered intravenously, often in escalating doses.[\[7\]](#)[\[8\]](#) In some cases, treatment may transition to an oral formulation.[\[10\]](#)
- Dosage: The dosage varies significantly between studies and individual patients. For example, in one study on recurrent diffuse intrinsic brain stem glioma, the average dosage of Antineoplaston A10 was 11.3 g/kg/day and AS2-1 was 0.4 g/kg/day.[\[7\]](#) In another study on high-grade brainstem glioma, the average dosage of A10 was 9.22 g/kg/day and AS2-1 was 0.31 g/kg/day.[\[8\]](#)
- Treatment Duration: The duration of treatment can range from several weeks to many months, continuing as long as the patient shows a response or stable disease without unacceptable toxicity.[\[9\]](#)[\[11\]](#)
- Response Assessment: Tumor response is primarily assessed using imaging techniques such as gadolinium-enhanced Magnetic Resonance Imaging (MRI) and, in some cases, Positron Emission Tomography (PET) scans.[\[7\]](#)[\[8\]](#)

## Challenges to Reproducibility

A significant challenge in assessing the reproducibility of Antineoplaston A10 research is the lack of independent verification. The National Cancer Institute (NCI) and Cancer Research UK have both noted that positive results have predominantly come from studies associated with Dr. Burzynski's clinic and that other researchers have not been able to replicate these findings.[\[2\]](#) [\[5\]](#)

Furthermore, the U.S. Food and Drug Administration (FDA) has not approved Antineoplaston therapy for the treatment of any disease.[\[1\]](#)[\[2\]](#) The FDA has also issued warning letters regarding the conduct of clinical investigations at the Burzynski Clinic, citing issues with adherence to investigational plans and protection of human subjects.[\[12\]](#)

## Visualizing Proposed Mechanisms and Workflows

The following diagrams illustrate the proposed, though not definitively proven, signaling pathway for Antineoplaston A10 and a generalized workflow for the clinical trials described in the publications.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of Antineoplaston A10.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for Antineoplaston clinical trials.

## Conclusion

The reproducibility of the research on **(Rac)-Antineoplaston A10** remains a significant point of contention. While the publications from the Burzynski Clinic present data suggesting potential

therapeutic effects, the lack of independent, peer-reviewed, and controlled studies makes it impossible to validate these claims. The scientific community generally regards Antineoplaston therapy as unproven.[\[13\]](#) For drug development professionals and researchers, the available literature underscores the critical importance of rigorous, independent, and transparent clinical trials in establishing the efficacy and safety of any new therapeutic agent. Until such studies on Antineoplaston A10 are conducted and published, its clinical utility remains unsubstantiated.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Treating cancer with antineoplaston therapy: What to know [medicalnewstoday.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Antineoplastons (PDQ®) - NCI [cancer.gov]
- 4. Potential utility of antineoplaston A-10 levels in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antineoplaston [chemeurope.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase II study of antineoplaston A10 and AS2-1 in patients with recurrent diffuse intrinsic brain stem glioma: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted therapy with antineoplastons A10 and AS2-1 of high-grade, recurrent, and progressive brainstem glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Study of Antineoplastons A10 and AS2-1 in Children with Low-Grade Astrocytomas—Final Report (Protocol BT-13) [scirp.org]
- 10. Phase II study of antineoplaston A10 and AS2-1 in children with recurrent and progressive multicentric glioma : a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. medscape.com [medscape.com]
- 13. todayville.com [todayville.com]

- To cite this document: BenchChem. [Assessing the Reproducibility of Published (Rac)-Antineoplaston A10 Research: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1222741#assessing-the-reproducibility-of-published-rac-antineoplaston-a10-research>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)